molecular formula C6H11N B1607703 1-Isocyano-2,2-dimethyl-propane CAS No. 72443-18-6

1-Isocyano-2,2-dimethyl-propane

Cat. No.: B1607703
CAS No.: 72443-18-6
M. Wt: 97.16 g/mol
InChI Key: XQBCCNOZAODMHL-UHFFFAOYSA-N
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Description

1-Isocyano-2,2-dimethyl-propane, also known as tert-butyl isocyanide, is an organic compound characterized by the presence of an isocyano group attached to a tert-butyl group. This compound is notable for its unique chemical properties and reactivity, making it a valuable reagent in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-2,2-dimethyl-propane can be synthesized through the Hofmann carbylamine reaction. This involves the reaction of tert-butylamine with chloroform in the presence of a strong base such as sodium hydroxide and a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is typically carried out in dichloromethane as a solvent at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-2,2-dimethyl-propane undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Multicomponent Reactions: Reagents include aldehydes, amines, and carboxylic acids, often in the presence of catalysts.

Major Products:

Mechanism of Action

The mechanism of action of 1-isocyano-2,2-dimethyl-propane involves its ability to act as both a nucleophile and an electrophile. This dual reactivity is due to the unique electronic structure of the isocyano group, which can participate in various chemical transformations. In biological systems, it can coordinate with metal ions, potentially disrupting metal-dependent enzymes and pathways .

Comparison with Similar Compounds

  • Cyclohexyl isocyanide
  • Phenyl isocyanide
  • 2-Isocyanopyrimidine

Comparison: 1-Isocyano-2,2-dimethyl-propane is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity. Compared to cyclohexyl isocyanide and phenyl isocyanide, it is more sterically hindered, affecting its participation in certain reactions. Its reactivity in multicomponent reactions is also distinct, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

1-isocyano-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6(2,3)5-7-4/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBCCNOZAODMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374427
Record name 1-isocyano-2,2-dimethyl-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72443-18-6
Record name 1-isocyano-2,2-dimethyl-propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72443-18-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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